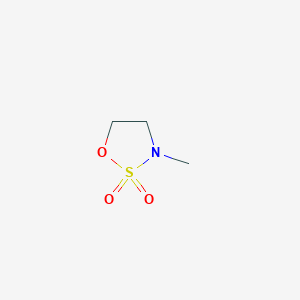![molecular formula C12H15ClN2O2 B1403732 Chlorhydrate de spiro[1,3-benzoxazine-2,4'-pipéridine]-4(3H)-one CAS No. 54906-23-9](/img/structure/B1403732.png)
Chlorhydrate de spiro[1,3-benzoxazine-2,4'-pipéridine]-4(3H)-one
Vue d'ensemble
Description
Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a heterocyclic compound characterized by a spiro linkage between a benzoxazine and a piperidine ring
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its spiro structure is known to enhance the biological activity of certain drugs, making it a valuable component in the development of new therapeutic agents .
Industry
In the industrial sector, Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is used in the synthesis of advanced materials, including polymers and photochromic compounds. These materials have applications in electronics, coatings, and sensors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclocondensation of indole-2,3-diones with 6-alkylanthranilic acids under microwave irradiation, which offers advantages such as shorter reaction times and higher yields compared to classical methods . Another approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation and photochemical protocols suggests potential scalability for large-scale synthesis. These methods provide cleaner reactions and easier work-up processes, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a neurokinin receptor antagonist, binding to NK2 receptors and inhibiting their activity . This interaction can modulate various physiological processes, making it useful in treating conditions like bronchoconstriction and other neurokinin-related disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[isobenzofuran-1(3H),4’-piperidine] and spiro[indoline-2,3’-naphthopyran]. These compounds share the spiro linkage but differ in their specific ring systems and functional groups .
Uniqueness
What sets Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride apart is its combination of a benzoxazine and piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propriétés
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZQOAKJRQOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)


![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)



![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)




